9-(2-Carboxy-2-cyanovinyl)julolidine 9-(2-Carboxy-2-cyanovinyl)julolidine Fluorescent molecular rotor. Sensitive to viscosity.
Fluorescent molecular rotors are molecules whose fluorescence is inversely proportional to its intramolecular rotation. The intramolecular rotation of these probes, and hence their fluorescence, depends on the immediate microenvironment of the probe. As a result, fluorescent molecular rotors are used to evaluate changes in solution and membrane viscosity, polymerization or aggregation processes, and protein (un)folding. CCVJ is a fluorescent molecular rotor characterized by low background fluorescence, low fluorescence anisotropy, and good water solubility. Moreover, CCVJ has large hydrophobic structures, allowing it to associate in a non-covalent manner with hydrophobic pockets in proteins in solution. CCVJ is broadly used to monitor changes in solution and molecular characteristics.
Brand Name: Vulcanchem
CAS No.: 142978-18-5
VCID: VC20900028
InChI: InChI=1S/C16H16N2O2/c17-10-14(16(19)20)9-11-7-12-3-1-5-18-6-2-4-13(8-11)15(12)18/h7-9H,1-6H2,(H,19,20)/b14-9+
SMILES: C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C(=O)O
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31 g/mol

9-(2-Carboxy-2-cyanovinyl)julolidine

CAS No.: 142978-18-5

Cat. No.: VC20900028

Molecular Formula: C16H16N2O2

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

9-(2-Carboxy-2-cyanovinyl)julolidine - 142978-18-5

Specification

Description Fluorescent molecular rotor. Sensitive to viscosity.
Fluorescent molecular rotors are molecules whose fluorescence is inversely proportional to its intramolecular rotation. The intramolecular rotation of these probes, and hence their fluorescence, depends on the immediate microenvironment of the probe. As a result, fluorescent molecular rotors are used to evaluate changes in solution and membrane viscosity, polymerization or aggregation processes, and protein (un)folding. CCVJ is a fluorescent molecular rotor characterized by low background fluorescence, low fluorescence anisotropy, and good water solubility. Moreover, CCVJ has large hydrophobic structures, allowing it to associate in a non-covalent manner with hydrophobic pockets in proteins in solution. CCVJ is broadly used to monitor changes in solution and molecular characteristics.
CAS No. 142978-18-5
Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
IUPAC Name (E)-3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid
Standard InChI InChI=1S/C16H16N2O2/c17-10-14(16(19)20)9-11-7-12-3-1-5-18-6-2-4-13(8-11)15(12)18/h7-9H,1-6H2,(H,19,20)/b14-9+
Standard InChI Key JXENNHTVELFRHV-NTEUORMPSA-N
Isomeric SMILES C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C(\C#N)/C(=O)O
SMILES C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C(=O)O
Canonical SMILES C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C(=O)O
Appearance Assay:≥95%A crystalline solid

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